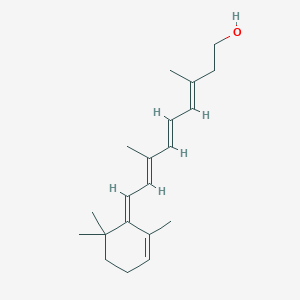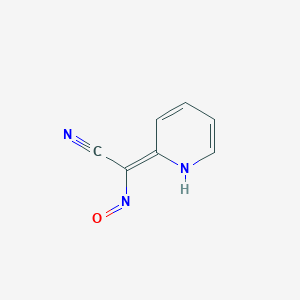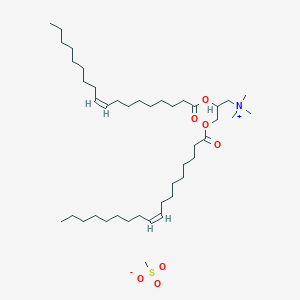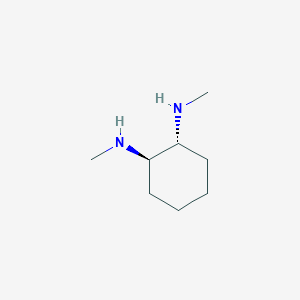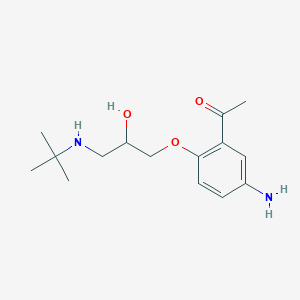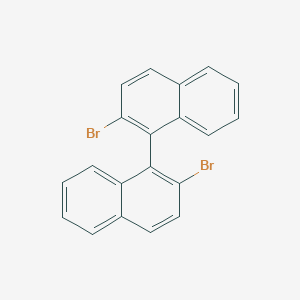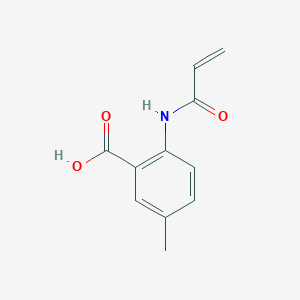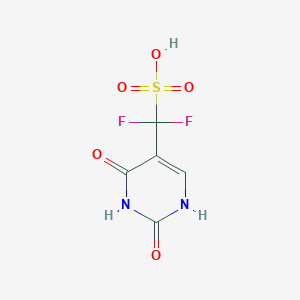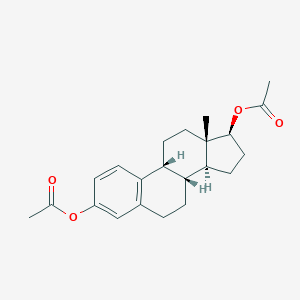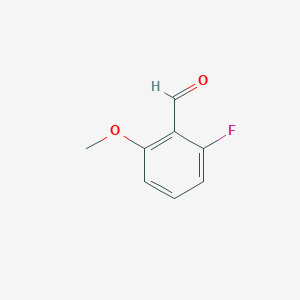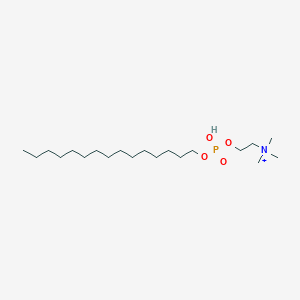
十五烷基磷酰胆碱
描述
Pentadecylphosphocholine is a zwitterionic detergent commonly used in biochemical and biophysical research. It is a member of the alkylphosphocholine family, which are synthetic analogs of lysophosphatidylcholine. Pentadecylphosphocholine is known for its ability to solubilize membrane proteins while maintaining their native structure and functionality. This compound has a molecular formula of C20H44NO4P and a molecular weight of 393.54 g/mol .
科学研究应用
Pentadecylphosphocholine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural and functional studies.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of detergents and cleaning agents for specialized applications.
作用机制
Target of Action
Pentadecylphosphocholine, also known as C15-PC, is a type of phospholipid . The primary targets of phospholipids like C15-PC are typically cell membranes, where they play a crucial role in maintaining the fluidity, integrity, and function of the membranes .
Biochemical Pathways
Phospholipids, including C15-PC, are involved in numerous biochemical pathways. They are essential components of cell membranes and play a role in signal transduction, membrane fusion, and other cellular processes
Result of Action
As a phospholipid, it may influence the fluidity and function of cell membranes, potentially affecting various cellular processes .
生化分析
Biochemical Properties
Pentadecylphosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the conversion of choline to acetylcholine and phosphocholine . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
Pentadecylphosphocholine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pentadecylphosphocholine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Pentadecylphosphocholine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Pentadecylphosphocholine vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Pentadecylphosphocholine is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Pentadecylphosphocholine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Pentadecylphosphocholine and any effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Pentadecylphosphocholine can be synthesized through a multi-step process involving the reaction of pentadecanol with phosphorus oxychloride, followed by the addition of choline. The reaction typically requires anhydrous conditions and the use of a suitable solvent such as dichloromethane. The final product is purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
In industrial settings, the production of pentadecylphosphocholine involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is then packaged and distributed for use in various research and industrial applications .
化学反应分析
Types of Reactions
Pentadecylphosphocholine undergoes several types of chemical reactions, including:
Oxidation: The alkyl chain can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: The phosphocholine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield various alkylated species .
相似化合物的比较
Similar Compounds
Dodecylphosphocholine: Another member of the alkylphosphocholine family with a shorter alkyl chain.
Hexadecylphosphocholine: Similar structure but with a longer alkyl chain.
Octadecylphosphocholine: Another analog with an even longer alkyl chain.
Uniqueness
Pentadecylphosphocholine is unique due to its optimal chain length, which provides a balance between solubilization efficiency and protein stability. This makes it particularly suitable for solubilizing challenging membrane proteins with larger hydrophobic regions or transmembrane domains .
属性
IUPAC Name |
pentadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-26(22,23)25-20-18-21(2,3)4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITMISAYDYAKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


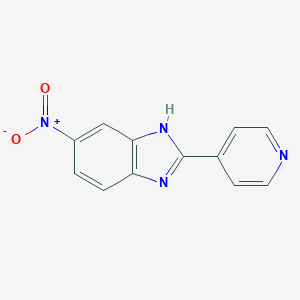
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)

